molecular formula C18H13F2N3O2 B15244324 2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid

2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid

Katalognummer: B15244324
Molekulargewicht: 341.3 g/mol
InChI-Schlüssel: GULUDBSQYLCWLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid is a complex organic compound that features a bipyridine core with difluoro substitutions and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The difluoro substitutions are introduced using fluorinating agents such as sodium azide . The final step involves coupling the bipyridine core with a benzoic acid derivative under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted bipyridine compounds.

Wissenschaftliche Forschungsanwendungen

2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid is unique due to its combination of a bipyridine core with difluoro substitutions and a benzoic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C18H13F2N3O2

Molekulargewicht

341.3 g/mol

IUPAC-Name

2-[[6-(3,5-difluoropyridin-4-yl)pyridin-3-yl]amino]-5-methylbenzoic acid

InChI

InChI=1S/C18H13F2N3O2/c1-10-2-4-15(12(6-10)18(24)25)23-11-3-5-16(22-7-11)17-13(19)8-21-9-14(17)20/h2-9,23H,1H3,(H,24,25)

InChI-Schlüssel

GULUDBSQYLCWLK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC2=CN=C(C=C2)C3=C(C=NC=C3F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.